molecular formula C18H15N3O4S B2455851 N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034252-32-7

N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2455851
CAS RN: 2034252-32-7
M. Wt: 369.4
InChI Key: FCGCXFFGFXGEKX-UHFFFAOYSA-N
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Description

N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, also known as BFPS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a group to which the compound belongs, have been identified as possessing significant herbicidal activity. These compounds primarily exhibit post-emergence activity against dicotyledonous weed species, interfering with the biosynthesis of branched-chain amino acids (Eussen, Thus, Wellinga, & Stork, 1990).

Anti-Inflammatory and Analgesic Properties

Celecoxib derivatives, closely related to the compound , have been synthesized and found to exhibit anti-inflammatory, analgesic, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds have shown potential as therapeutic agents without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Anticancer Potential

A series of benzenesulfonamides, including compounds similar to N-([2,2'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, have been explored for their cytotoxic activities. Certain derivatives have shown potential as carbonic anhydrase inhibitors and exhibited interesting cytotoxic activities, important for anti-tumor activity studies (Gul et al., 2016).

Synthesis and Characterization

Microwave-assisted synthesis of benzenesulfonamide derivatives, including those structurally related to the compound of interest, has been conducted. These compounds were evaluated for cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, leading to the identification of potential leader compounds for further studies (Gul et al., 2017).

Molecular Structure Analysis

The molecular structure of N-(1-benzenesulfonyl-1H-pyrazol-3-yl)-benzenesulfonamide, a compound structurally related to the one , has been analyzed through crystallographic studies. These studies provide insights into the conformation differences in the solid state, which could be crucial for understanding the activity in solution (Borges et al., 2014).

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-26(23,16-7-4-14(5-8-16)21-11-2-10-19-21)20-13-15-6-9-18(25-15)17-3-1-12-24-17/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGCXFFGFXGEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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